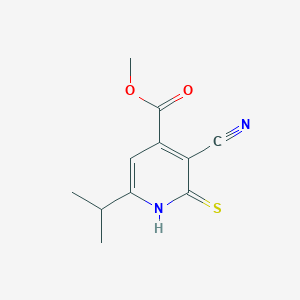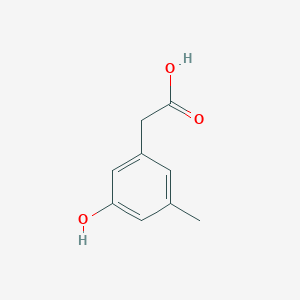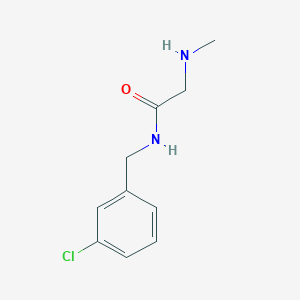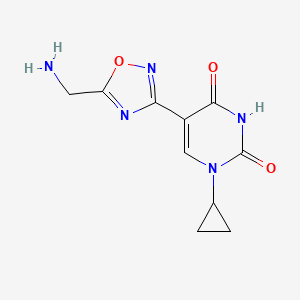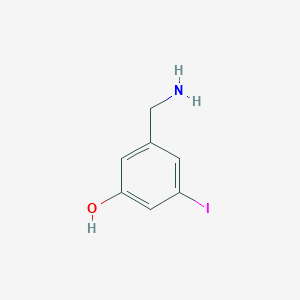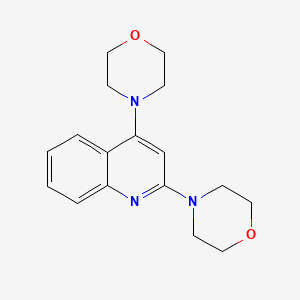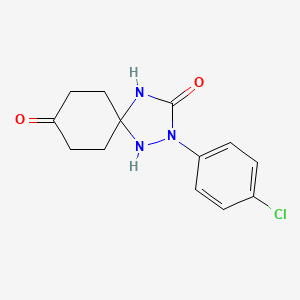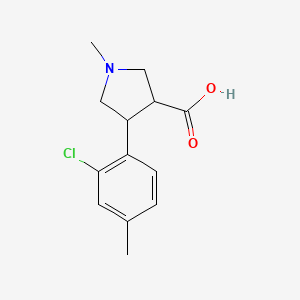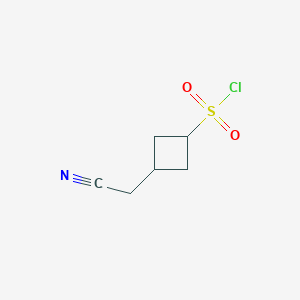![molecular formula C12H8Br2N2S B14865005 6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865005.png)
6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that contains both bromine and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine typically involves the following steps:
Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.
Scientific Research Applications
6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Material Science: Explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to its combination of bromine and sulfur atoms within a fused heterocyclic framework. This structural feature imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C12H8Br2N2S |
|---|---|
Molecular Weight |
372.08 g/mol |
IUPAC Name |
6-bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8Br2N2S/c1-7-4-8(13)5-16-6-9(15-12(7)16)10-2-3-11(14)17-10/h2-6H,1H3 |
InChI Key |
OCZJMIACVKMSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC=C(S3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14864931.png)
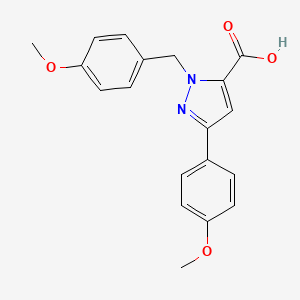
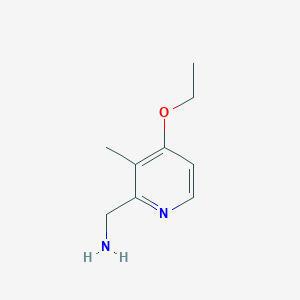
![2-[(4R,5S,7R,8S,13S,21S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B14864947.png)
